molecular formula C15H20O3 B1676576 Micheliolide CAS No. 68370-47-8

Micheliolide

Cat. No.: B1676576
CAS No.: 68370-47-8
M. Wt: 248.32 g/mol
InChI Key: RDJAFOWISVMOJY-PWNZVWSESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Anti-Inflammatory Properties

Micheliolide exhibits potent anti-inflammatory effects, making it a candidate for treating neurodegenerative disorders. Research indicates that MCL can suppress lipopolysaccharide (LPS)-induced neuroinflammatory responses in microglial cells, which are pivotal in neuroinflammation and subsequent neuronal damage. The compound inhibits the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while also modulating key signaling pathways like NF-κB and Akt .

Case Study: Neuroprotection

A study demonstrated that MCL significantly reduced nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in LPS-stimulated BV2 microglial cells, suggesting its potential as a neuroprotective agent in conditions like Alzheimer's disease and multiple sclerosis .

Antitumor Activity

This compound has shown remarkable efficacy against various cancer types, including acute myelogenous leukemia (AML), gliomas, and breast cancer. Its mechanism involves the activation of pyruvate kinase M2 (PKM2), which plays a crucial role in cancer cell metabolism and proliferation.

Data Table: Antitumor Efficacy of this compound

Cancer TypeMechanism of ActionReference
Acute Myelogenous LeukemiaInhibition of STAT3/5 phosphorylation
GlioblastomaInduction of apoptosis via NF-κB pathway
Non-Small Cell Lung CancerEnhances radiosensitivity through HIF-1α degradation

Therapeutic Potential in Inflammatory Bowel Disease

Recent studies indicate that this compound may be effective in treating inflammatory bowel disease (IBD) due to its ability to inhibit NF-κB activation and alleviate inflammation. In animal models, MCL demonstrated a reduction in colitis symptoms and associated carcinogenesis .

Case Study: Colitis Treatment

In a controlled study involving dextran sodium sulfate-induced colitis, MCL administration resulted in significant improvements in inflammation markers and histopathological scores compared to controls, highlighting its therapeutic potential for IBD .

Immunomodulatory Effects

This compound has been observed to modulate immune responses, enhancing the efficacy of immunotherapeutic agents. It has been shown to increase the sensitivity of cancer cells to immune-mediated destruction, particularly in the context of combination therapies with checkpoint inhibitors.

Clinical Trials and Future Directions

Currently, dimethylaminothis compound (DMAMCL), a pro-drug form of this compound, is undergoing clinical trials for various cancers, including glioblastoma. Its improved pharmacokinetic properties make it a promising candidate for further development .

Biological Activity

Micheliolide (MCL) is a natural compound derived from the plants Michelia compressa and Michelia champaca, classified as a sesquiterpene lactone. It has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and potential therapeutic applications.

This compound exhibits its biological effects through various mechanisms:

  • Neuroprotection : MCL has been shown to suppress neuroinflammatory responses in microglial cells. In a study involving lipopolysaccharide (LPS)-activated BV2 microglia, MCL significantly reduced the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), along with cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The compound inhibited the activation of key signaling pathways including NF-κB and Akt, suggesting its potential as a neuroprotective agent in neurodegenerative disorders .
  • Bone Health : Research indicates that MCL can prevent estrogen deficiency-induced bone loss. In an ovariectomized (OVX) mouse model, MCL treatment resulted in significant improvements in bone mass and microstructural parameters compared to untreated OVX mice. Specifically, MCL inhibited osteoclast formation and function, which are critical for bone resorption, without adversely affecting bone formation .
  • Cancer Therapy : this compound demonstrates promising antitumor activity, particularly against acute myelogenous leukemia (AML). It enhances the sensitivity of cancer cells by irreversibly activating pyruvate kinase M2 (PKM2), a key enzyme involved in metabolic reprogramming during tumorigenesis. This interaction leads to increased tetramer formation of PKM2, promoting its activity while inhibiting cancer cell growth . Additionally, MCL has shown efficacy against various cancer types including gliomas and breast cancer .

Table 1: Biological Activities of this compound

Activity TypeMechanism/EffectReference
NeuroprotectionInhibits LPS-induced inflammation; reduces iNOS, COX-2
OsteoporosisPrevents bone loss; inhibits osteoclast activity
AnticancerActivates PKM2; inhibits AML cell growth
Anti-inflammatorySuppresses pro-inflammatory cytokines

Case Studies

  • Neuroinflammation Study : In a pivotal study, MCL was administered to BV2 microglial cells stimulated with LPS. Results indicated a marked reduction in inflammatory mediators and activation of protective pathways. This suggests that MCL could be beneficial in treating neurodegenerative diseases characterized by chronic inflammation .
  • Osteoporosis Model : In OVX mice treated with MCL, significant improvements were observed in bone density metrics such as bone volume/total volume (BV/TV) and trabecular thickness (Tb.Th). Histomorphometric analysis confirmed that MCL effectively mitigated excessive osteoclast activity without hindering osteoblast function, positioning it as a potential therapeutic agent for postmenopausal osteoporosis .
  • Cancer Therapeutics : A study highlighted the ability of MCL to selectively activate PKM2 in leukemia cells, enhancing their sensitivity to treatment. This was corroborated by experiments showing reduced viability in drug-resistant leukemia cell lines when treated with MCL or its derivatives .

Q & A

Basic Research Questions

Q. What are the primary molecular mechanisms through which Micheliolide exerts its anti-glioma effects?

this compound inhibits glioma cell proliferation via dual mechanisms: (1) Suppression of the NF-κB/COX-2 pathway by blocking IκBα phosphorylation and degradation, thereby reducing pro-inflammatory and pro-survival signaling ; (2) Induction of mitochondrial apoptosis through ROS overproduction, cytochrome C release, and activation of caspase-3/9, coupled with Bax upregulation and Bcl-2 downregulation . Methodologically, these pathways are validated using siRNA knockdown, western blotting for protein expression (e.g., NF-κB, COX-2, caspases), and flow cytometry for ROS quantification.

Q. Which in vivo models are commonly used to evaluate this compound's efficacy in bone-related disorders?

The ovariectomized (OVX) mouse model is widely employed to study this compound's anti-osteoporotic effects. Key parameters include:

  • Bone Microarchitecture : Assessed via micro-CT for bone mineral density (BMD), bone volume/total volume (BV/TV), and trabecular thickness (Tb.Th ) .
  • Osteoclast Activity : Quantified using TRAP staining for osteoclast surface/bone surface (OcS/BS) and serum CTX-1 levels (a bone resorption marker) .
  • MAPK Signaling : Validated via western blotting for p38 phosphorylation and RNA-seq to identify downregulated osteoclast genes (e.g., Ctsk, NFATc1) .

Q. What standardized assays are used to measure this compound's impact on oxidative stress in cancer cells?

  • ROS Detection : Fluorescent probes (e.g., DCFH-DA) combined with flow cytometry or fluorescence microscopy .
  • GSH Depletion : Measured using colorimetric assays (e.g., DTNB reaction) to quantify intracellular glutathione levels .
  • Mitochondrial Membrane Potential (ΔΨm) : Evaluated via JC-1 staining, where mitochondrial depolarization shifts fluorescence from red to green .

Advanced Research Questions

Q. How can researchers resolve contradictions between studies reporting this compound's effects on NF-κB versus MAPK signaling pathways in different cancer models?

Contradictions may arise from tissue-specific signaling crosstalk. To address this:

  • Pathway Inhibition/Rescue Experiments : Use pharmacological inhibitors (e.g., BAY11-7082 for NF-κB) or activators (e.g., P79350 for p38 MAPK) to isolate pathway contributions .
  • Transcriptomic Profiling : Conduct RNA-seq followed by Gene Set Enrichment Analysis (GSEA) to identify dominant pathways in context-specific models (e.g., glioma vs. leukemia) .
  • Multi-Omics Integration : Combine proteomics (phospho-kinase arrays) and metabolomics to map signaling network interactions .

Q. What methodological approaches are recommended for optimizing this compound's bioavailability in preclinical models?

  • Nanoparticle Encapsulation : Use DSPE-PEG micelles to enhance aqueous solubility and tumor targeting, validated via HPLC for drug release kinetics and in vivo imaging .
  • Structural Modification : Chemoenzymatic synthesis of this compound analogs (e.g., C2/C14 hydroxylation) to improve metabolic stability, assessed via LC-MS and pharmacokinetic studies (t½, Cmax) .
  • Prodrug Design : Develop dimethylaminothis compound (a pH-sensitive prodrug) to enable sustained this compound release in acidic tumor microenvironments .

Q. How can transcriptomic data be leveraged to identify novel targets of this compound in leukemia cells?

  • Chemical Proteomics : Use this compound-derived affinity probes to pull down interacting proteins, followed by LC-MS/MS identification .
  • CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify synthetic lethal genes upon this compound treatment .
  • Network Pharmacology : Integrate RNA-seq data with STRING or KEGG databases to map protein–protein interaction hubs (e.g., NF-κB nodes in leukemia) .

Q. Data Analysis & Experimental Design

Q. What statistical methods are critical for analyzing this compound's dose-dependent effects in vitro?

  • Dose-Response Curves : Fit data to a sigmoidal model (e.g., log(inhibitor) vs. normalized response) using GraphPad Prism to calculate IC50 values .
  • ANOVA with Post Hoc Tests : Compare multiple treatment groups (e.g., control vs. 5–20 µM this compound) with Tukey’s correction to control Type I errors .
  • Synergy Analysis : Apply the Chou-Talalay method (CompuSyn software) to evaluate combinatorial effects with chemotherapeutics .

Q. How should researchers design experiments to assess this compound's role in mitophagy regulation?

  • Mitophagy Flux Assays : Use tandem fluorescent mCherry-GFP-LC3 reporters to quantify autophagosome-lysosome fusion via confocal microscopy .
  • Western Blotting for Mitophagy Markers : Measure PINK1, Parkin, and LC3-II/LC3-I ratios under this compound treatment .
  • Functional Rescue Experiments : Knock down Nrf2 or PINK1 with siRNA to confirm pathway dependency in this compound-induced mitophagy .

Properties

IUPAC Name

(3aS,9R,9aS,9bS)-9-hydroxy-6,9-dimethyl-3-methylidene-4,5,7,8,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-8-4-5-11-9(2)14(16)18-13(11)12-10(8)6-7-15(12,3)17/h11-13,17H,2,4-7H2,1,3H3/t11-,12-,13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJAFOWISVMOJY-PWNZVWSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(C2C3C(CC1)C(=C)C(=O)O3)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CC[C@@]([C@@H]2[C@@H]3[C@@H](CC1)C(=C)C(=O)O3)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20331787
Record name MICHELIOLIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68370-47-8
Record name Micheliolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68370-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MICHELIOLIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Micheliolide
Reactant of Route 2
Micheliolide
Reactant of Route 3
Micheliolide
Reactant of Route 4
Micheliolide
Reactant of Route 5
Reactant of Route 5
Micheliolide
Reactant of Route 6
Reactant of Route 6
Micheliolide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.